molecular formula C7H3BrClIN2 B3294882 4-Bromo-6-chloro-3-iodo-1H-indazole CAS No. 887568-35-6

4-Bromo-6-chloro-3-iodo-1H-indazole

Cat. No. B3294882
CAS RN: 887568-35-6
M. Wt: 357.37 g/mol
InChI Key: YLGDCONPQXFGBH-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-3-iodo-1H-indazole is a chemical compound with the CAS Number: 887568-35-6 . It has a molecular weight of 357.38 . This compound is solid in physical form and is used as an intermediate in the preparation of formaldoxime and hydrazine .


Synthesis Analysis

The synthesis of this compound involves diazotizing 4-chloro-2-fluoroaniline with sodium nitrite and nitrite . The product can be purified by recrystallization . A practical synthesis of 1H-indazole has been presented where a hydrogen bond propelled mechanism is proposed .


Molecular Structure Analysis

The Inchi Code of this compound is 1S/C7H3BrClIN2/c8-4-1-3 (9)2-5-6 (4)7 (10)12-11-5/h1-2H, (H,11,12) . The InChI key is YLGDCONPQXFGBH-UHFFFAOYSA-N .


Chemical Reactions Analysis

The cyclization process of the synthesis of 1H-indazole is greatly affected by the hydrogen bond . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 357.38 .

Safety and Hazards

The safety information for 4-Bromo-6-chloro-3-iodo-1H-indazole indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

4-bromo-6-chloro-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGDCONPQXFGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293291
Record name 4-Bromo-6-chloro-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887568-35-6
Record name 4-Bromo-6-chloro-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887568-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloro-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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